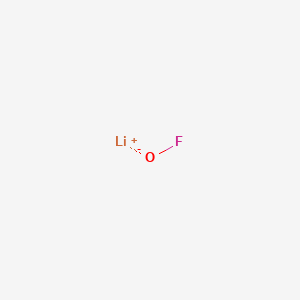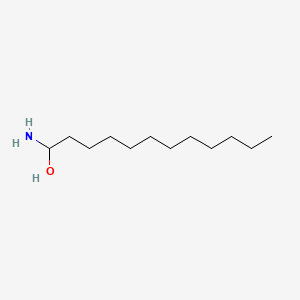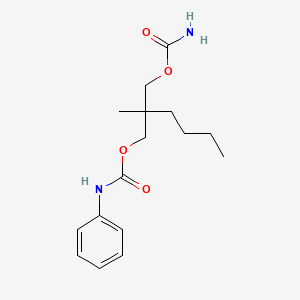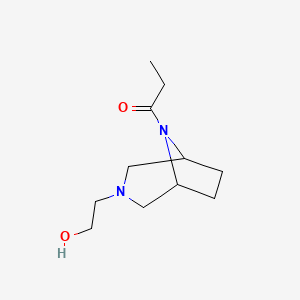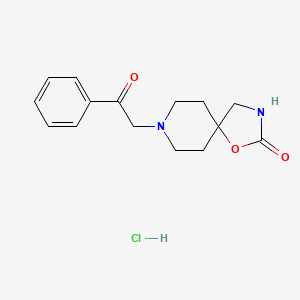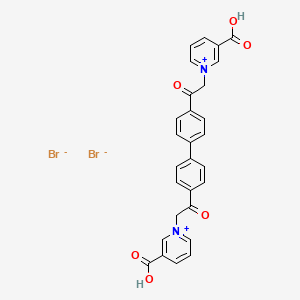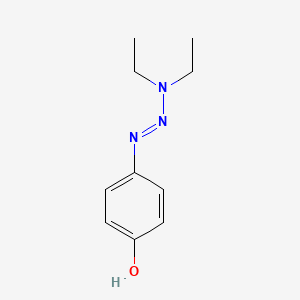
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a triazan-1-ylidene group attached to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with a suitable triazan-1-ylidene precursor under controlled conditions. One common method involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction is carried out under visible light irradiation in the presence of various diamines, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazan-1-ylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo dienone-phenol rearrangement, which is a reaction where a cyclohexadienone is converted into a phenol in the presence of acid . This rearrangement can lead to the formation of biologically active phenolic compounds that interact with cellular targets and pathways, exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- N,N′-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines
Uniqueness
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one is unique due to the presence of the triazan-1-ylidene group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
33851-97-7 |
|---|---|
Molekularformel |
C10H15N3O |
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
4-(diethylaminodiazenyl)phenol |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)12-11-9-5-7-10(14)8-6-9/h5-8,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
KOTKZNZLJKGBIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=NC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


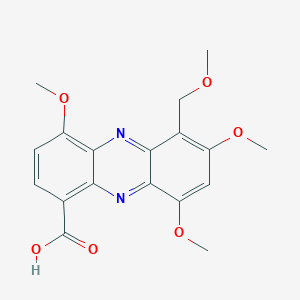
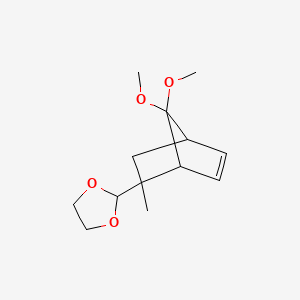
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
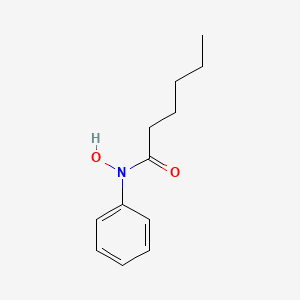
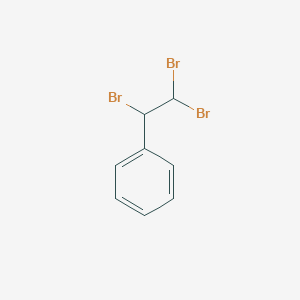
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)
